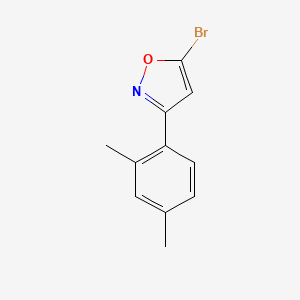
1-phenylpropyl N,N-dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpropyl N,N-dimethylcarbamate is an organic compound with the molecular formula C12H17NO2. It belongs to the class of carbamate esters, which are widely used in various chemical industries. This compound is known for its applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Métodos De Preparación
The synthesis of 1-phenylpropyl N,N-dimethylcarbamate typically involves the reaction of 1-phenylpropanol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial production methods often utilize continuous flow systems to enhance efficiency and yield. Catalysts such as iron-chrome (Fe2O3/Cr2O3) are employed to facilitate the reaction, achieving high selectivity and yield .
Análisis De Reacciones Químicas
1-Phenylpropyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and amides.
Reduction: Reduction reactions typically yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different carbamate derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include substituted carbamates, amines, and alcohols .
Aplicaciones Científicas De Investigación
1-Phenylpropyl N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in certain industrial processes
Mecanismo De Acción
The mechanism of action of 1-phenylpropyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced cholinergic activity .
Comparación Con Compuestos Similares
1-Phenylpropyl N,N-dimethylcarbamate can be compared with other carbamate esters such as pyridinyl N,N-dimethylcarbamate and phenyl N,N-dimethylcarbamate. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For instance, pyridinyl N,N-dimethylcarbamate is primarily used in pharmaceuticals, while phenyl N,N-dimethylcarbamate finds applications in both pharmaceuticals and agrochemicals .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic development. Further research into its mechanisms and applications will continue to uncover new possibilities for this compound.
Propiedades
Número CAS |
6975-57-1 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-phenylpropyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-11(15-12(14)13(2)3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 |
Clave InChI |
IDTXPNIILSVALZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)OC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


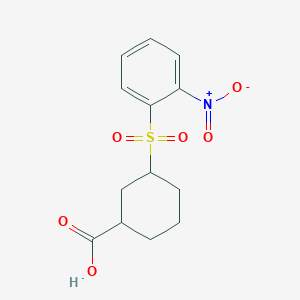
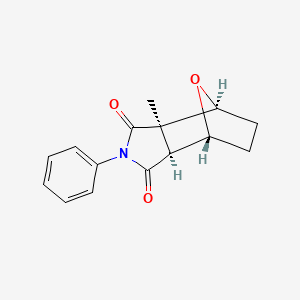


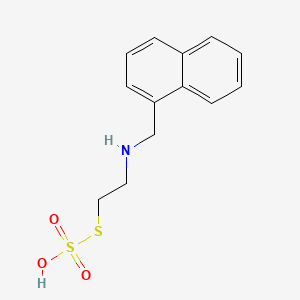
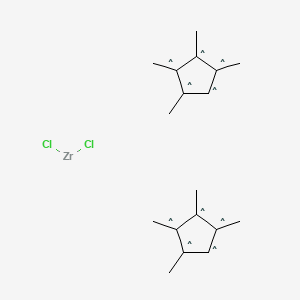
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)

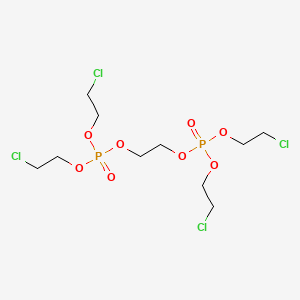
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
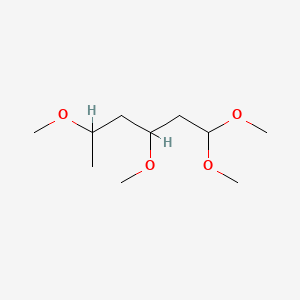
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
